molecular formula C17H15N7O B2594229 3-(4-Ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine CAS No. 892768-18-2

3-(4-Ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

Cat. No.: B2594229
CAS No.: 892768-18-2
M. Wt: 333.355
InChI Key: UUDZUTDJUKEIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine is a useful research compound. Its molecular formula is C17H15N7O and its molecular weight is 333.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Amines in Carcinogenic Research

Heterocyclic amines, found in cooked meats and formed during the cooking process at high temperatures, have been extensively studied for their carcinogenic potential. Research has demonstrated that HCAs can lead to the formation of DNA adducts, potentially leading to mutations and cancer development. Studies have aimed to understand the mechanisms of HCA metabolism, the formation of DNA adducts, and the associated risk of cancers in humans, such as breast, colon, and prostate cancer (Turteltaub et al., 1999; Cross et al., 2005).

Environmental and Dietary Exposure

The presence and quantification of HCAs in various environmental samples, including human urine and hair, have been used to assess exposure levels. These studies provide insights into how HCAs are absorbed, metabolized, and excreted by the human body, contributing to our understanding of risk factors for HCA-related carcinogenesis. The development of short questionnaires to assess dietary intake of HCAs represents a practical tool for epidemiological studies, facilitating the investigation of correlations between HCA intake and cancer risks (Bessette et al., 2009; Rohrmann & Becker, 2002).

Metabolic Pathways and Drug Development

The metabolic pathways of HCAs, including the role of enzymes like CYP1A2 in their conversion to carcinogenic metabolites, are critical areas of research. Understanding these pathways is essential for developing strategies to reduce HCA-related cancer risks, potentially leading to the creation of therapeutic interventions or dietary recommendations to mitigate exposure effects (Boobis et al., 1994).

Implications for Public Health

Research into HCAs extends beyond the molecular and cellular level, addressing public health concerns related to dietary habits and environmental exposures. The association between HCA intake and the development of kidney stones or the impact of smoking and environmental tobacco smoke on HCA-related health risks exemplifies the multidisciplinary nature of HCA research, underscoring the importance of comprehensive risk assessment and management strategies (Zhang et al., 2022).

Properties

IUPAC Name

3-(4-ethylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-2-11-3-5-13(6-4-11)24-15(18)14(21-23-24)17-20-16(22-25-17)12-7-9-19-10-8-12/h3-10H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDZUTDJUKEIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.